molecular formula C16H8BrCl2FN2O B12023378 1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618101-59-0

1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12023378
CAS No.: 618101-59-0
M. Wt: 414.1 g/mol
InChI Key: RSXYJXLOUMUYRC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the bromophenyl and dichlorofluorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid

    Reduction: 1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(4-Bromophenyl)-3-(2,4-dichloro-5-methylphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both dichloro and fluorophenyl groups, which may impart distinct chemical and biological properties compared to other similar compounds. These structural differences can influence its reactivity, stability, and interaction with biological targets.

Biological Activity

1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential applications in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrCl2FC_{15}H_{10}BrCl_2F. The presence of bromine, chlorine, and fluorine substituents enhances its biological activity by influencing the electronic properties and steric factors of the molecule.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed promising results against various cancer cell lines. For instance, pyrazoles have been reported to inhibit BRAF(V600E) and EGFR pathways, which are crucial in tumor growth and survival .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5EGFR Inhibition
Compound BMDA-MB-23115.0BRAF Inhibition
This compoundA549TBDTBD

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. A comparative study found that several pyrazole compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was tested against standard drugs like diclofenac sodium and showed comparable activity at certain concentrations .

Table 2: Anti-inflammatory Activity Comparison

Compound NameTNF-α Inhibition (%)IL-6 Inhibition (%)
Diclofenac76%86%
Pyrazole A61%76%
This compoundTBDTBD

The mechanisms underlying the biological activities of pyrazoles often involve modulation of key signaling pathways. For example:

  • Inhibition of Kinases : Many pyrazoles target specific kinases involved in cancer progression.
  • Cytokine Modulation : They can reduce inflammatory cytokine levels, thereby alleviating symptoms associated with chronic inflammation.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving MCF-7 and MDA-MB-231 cell lines demonstrated that certain pyrazoles enhanced the cytotoxic effects of doxorubicin, suggesting a potential for combination therapies in resistant cancer types .
  • Inflammatory Disorders : Pyrazole derivatives were tested in animal models for their ability to reduce edema and inflammation, showing promising results comparable to established anti-inflammatory drugs .

Properties

CAS No.

618101-59-0

Molecular Formula

C16H8BrCl2FN2O

Molecular Weight

414.1 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H8BrCl2FN2O/c17-10-1-3-11(4-2-10)22-7-9(8-23)16(21-22)12-5-15(20)14(19)6-13(12)18/h1-8H

InChI Key

RSXYJXLOUMUYRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)C=O)Br

Origin of Product

United States

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